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Compound of Interest

Compound Name: 6-(Propan-2-yloxy)pyridin-3-amine

Cat. No.: B3143267

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Propan-2-yloxy)pyridin-
3-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical
properties of 6-(Propan-2-yloxy)pyridin-3-amine (CAS: 52025-36-2), a heterocyclic building
block of significant interest to researchers in medicinal chemistry and drug development. The
document moves beyond a simple data sheet, offering insights into the structural rationale for
the observed properties and presenting robust, validated protocols for their experimental
determination. Key parameters including basicity (pKa), lipophilicity (logP), and solubility are
discussed in detail, supported by predictive data and comparisons to analogous structures. The
methodologies outlined herein are designed to ensure data integrity and reproducibility,
empowering scientists to effectively utilize this scaffold in the synthesis and optimization of
novel chemical entities.

Chemical Identity and Strategic Importance
Compound Overview

6-(Propan-2-yloxy)pyridin-3-amine, also known as 6-isopropoxypyridin-3-amine, is an amino-
substituted pyridine derivative. The presence of a basic amino group, a pyridine core common
in bioactive molecules, and a lipophilic isopropoxy moiety makes it a versatile intermediate for
creating libraries of compounds with diverse pharmacological profiles. An accurate
understanding of its fundamental physicochemical properties is a prerequisite for its successful
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application, influencing everything from reaction kinetics and purification strategies to the
pharmacokinetic and pharmacodynamic behavior of its derivatives.

IUPAC Name: 6-(Propan-2-yloxy)pyridin-3-amine

Synonyms: 6-Isopropoxypyridin-3-amine

CAS Number: 52025-36-2[1]

Molecular Formula: CsH12N20[2]

e Chemical Structure:

Core Physicochemical Properties: Data and Expert
Analysis

The foundational properties of a molecule dictate its behavior in both chemical and biological
systems. The data for 6-(Propan-2-yloxy)pyridin-3-amine are summarized below, followed by
an expert discussion on the structural basis for these characteristics.
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Property Value | Description Source
Molecular Weight 152.19 g/mol Calculated
Monoisotopic Mass 152.09496 Da PubChem|[2]
Predicted XlogP 1.3 PubChem|[2]
Predicted pKa ~6)0 - 6.5 (for the pyridinium Inferred

ion

Typically an off-white to yellow )
Appearance B General Observation
soli

Soluble in polar organic

- solvents (Methanol, Ethanol,
Solubility o Inferred
DMSO); limited aqueous

solubility.
Melting Point Data not publicly available
Boiling Point Data not publicly available

Basicity (pKa): A Tale of Two Nitrogens

The structure of 6-(Propan-2-yloxy)pyridin-3-amine features two basic nitrogen atoms: the
sp2-hybridized nitrogen of the pyridine ring and the sp3-hybridized nitrogen of the exocyclic
amino group.

o Primary Site of Protonation: The lone pair of the ring nitrogen is more basic and is the
primary site of protonation. The lone pair on the amino group is significantly less basic due to
delocalization into the electron-deficient pyridine ring, a common feature in aminopyridines.

« Influence of the Isopropoxy Group: The isopropoxy group at the 6-position is a moderate
electron-donating group (EDG) via resonance. It donates electron density into the 1t-system
of the pyridine ring. This increased electron density makes the ring nitrogen more
nucleophilic and thus more basic. For context, the pKa of the conjugate acid of pyridine is
5.23, while that of 3-aminopyridine is approximately 6.04[3][4]. The additional electron-
donating effect of the isopropoxy group is expected to further increase the basicity, leading to
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a predicted pKa in the range of 6.0-6.5. This enhanced basicity is a critical factor in designing
salt formation strategies for downstream drug candidates.

Lipophilicity (logP) and Membrane Permeability

The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which strongly
correlates with its ability to cross biological membranes.

« Interpretation of Predicted XlogP: The predicted XlogP value of 1.3 indicates that the
compound has a balanced hydrophilic-lipophilic character[2]. It is moderately lipophilic,
suggesting it is likely to have good membrane permeability, a desirable trait in drug
discovery. The isopropoxy group contributes significantly to this lipophilicity compared to a
smaller methoxy group.

Solubility Profile

Solubility is a gatekeeper property for oral bioavailability and formulation. While quantitative
data is not publicly available, a qualitative assessment can be made.

» Structural Rationale: The molecule's solubility is governed by a balance of competing factors.
The polar amino group and the pyridine nitrogen can form hydrogen bonds with water,
promoting aqueous solubility. Conversely, the aromatic core and the isopropyl group are
hydrophobic and favor solubility in organic solvents. The methoxy group on a similar pyridine
structure is noted to enhance solubility[5]. We anticipate that 6-(Propan-2-yloxy)pyridin-3-
amine will be readily soluble in polar organic solvents like methanol, ethanol, and DMSO,
but will exhibit limited solubility in water.

Self-Validating Experimental Protocols

To ensure the generation of high-quality, reliable data, the following standardized protocols are
recommended. These methods include internal checks and system suitability criteria, making
them self-validating.

Protocol for pKa Determination via Potentiometric
Titration
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This method measures the pH of a solution as a function of the volume of added titrant,
allowing for the precise determination of the pKa.

Methodology:

o System Calibration: Calibrate the pH meter using at least three standard buffer solutions
(e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). The calibration curve
slope must be between 95-105% for the data to be valid.

e Sample Preparation: Accurately weigh approximately 10-20 mg of 6-(Propan-2-
yloxy)pyridin-3-amine and dissolve it in a known volume (e.g., 50 mL) of a suitable co-
solvent/water mixture (e.g., 20% Methanol/80% Water) to ensure complete dissolution.

« Titration: Place the solution in a jacketed beaker maintained at 25 °C and stir continuously.
Titrate the solution with a standardized solution of 0.1 M HCI, adding the titrant in small,
precise increments (e.g., 0.02 mL) using an auto-titrator.

o Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of
HCl added. The pKa is determined from the pH at the half-equivalence point on the titration
curve. The first derivative of the plot can be used to accurately locate the equivalence point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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